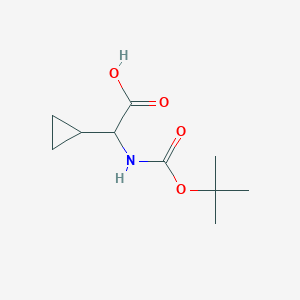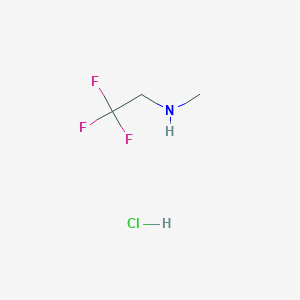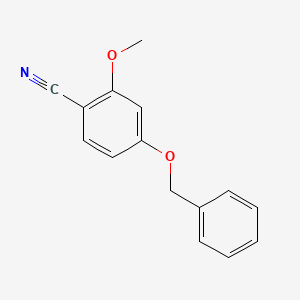
Allyl(diisopropyl)(4-methoxyphenyl)silane
Vue d'ensemble
Description
Allyl(diisopropyl)(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C16H26OSi and a molecular weight of 262.47 g/mol It is characterized by the presence of an allyl group, two isopropyl groups, and a 4-methoxyphenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyl(diisopropyl)(4-methoxyphenyl)silane typically involves the reaction of allyl chloride with diisopropyl(4-methoxyphenyl)silane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Allyl(diisopropyl)(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding silane or silanol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in the presence of a suitable catalyst.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Silanes or silanols.
Substitution: New organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
Chemistry: Allyl(diisopropyl)(4-methoxyphenyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for applications requiring thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of allyl(diisopropyl)(4-methoxyphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The allyl group provides a reactive site for further functionalization, making this compound versatile in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Allyltrimethylsilane: Similar in structure but with three methyl groups instead of diisopropyl and 4-methoxyphenyl groups.
Allyltriphenylsilane: Contains three phenyl groups, offering different steric and electronic properties.
Allyldimethylphenylsilane: Features two methyl groups and one phenyl group, providing a balance between steric hindrance and reactivity.
Uniqueness: Allyl(diisopropyl)(4-methoxyphenyl)silane is unique due to the presence of both bulky isopropyl groups and an electron-donating 4-methoxyphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWQYGUFKUGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627442 | |
| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216107-40-3 | |
| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)




![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)





![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)


